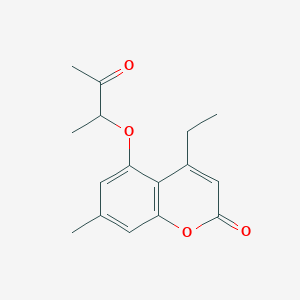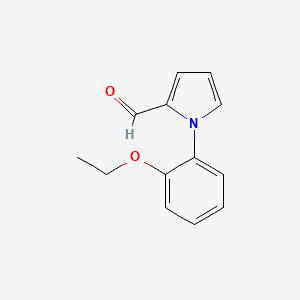
1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde
説明
The compound "1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde" is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. Pyrrole derivatives are of significant interest due to their presence in various natural products and their utility in pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, an amine-catalyzed cascade (3 + 2) annulation and aromatization sequence between β'-acetoxy allenoates and 1,2-bisnucleophiles can be used to create fully substituted thiophene-2-carbaldehyde and 1H-pyrrole products . Another approach involves the reaction of 1-(2-isocyanophenyl)pyrroles with aldehydes, oxiranes, and acetals in the presence of diethyl ether–boron trifluoride to yield pyrrolo[1,2-a]quinoxalines . Additionally, a rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde has been established, starting from commercially available pyrrole and involving acylation and nucleophilic substitution steps .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex and diverse. For example, the reaction of 2H-azirines with enamines can lead to a mixture of dihydropyrroles, which upon acid treatment yield pyrrole-2-carboxylic acid derivatives . The crystal and molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, showing highly coplanar, centrosymmetric, hydrogen-bonded pairs .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. A convenient synthesis of 1,2-diarylpyrroles involves reacting a key synthon with anilines to create the pyrrole ring . Carbohydrates can be converted into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) through a reaction with primary amines and oxalic acid . Selective thiylations of 1-vinylpyrrole-2-carbaldehydes have been achieved, leading to important new families of pyrrole building blocks . Furthermore, an efficient de novo synthesis of pyrrole-2-carbaldehyde skeletons has been developed, featuring oxidative annulation and direct Csp3-H to C=O oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents on the pyrrole ring can significantly affect properties such as solubility, reactivity, and stability. For example, the introduction of an ethoxyphenyl group in "1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde" would likely impact its solubility in organic solvents and its potential to undergo further chemical transformations. The aldehyde functional group also provides a site for reactions such as condensation, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
1-(2-ethoxyphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13-8-4-3-7-12(13)14-9-5-6-11(14)10-15/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWROACBOPWXYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



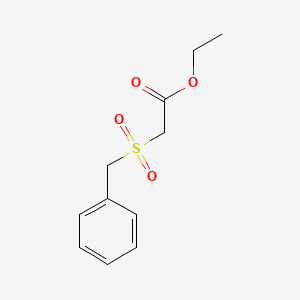

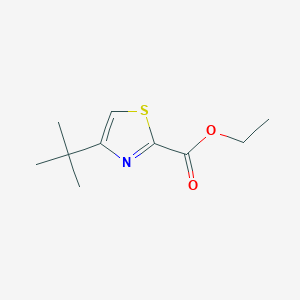

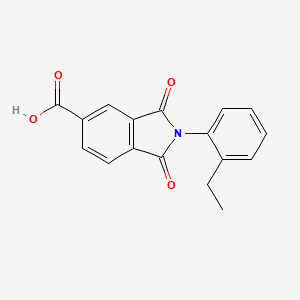
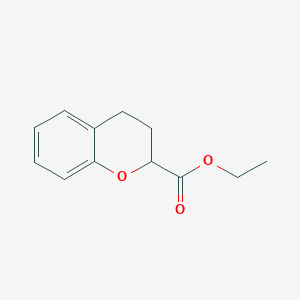
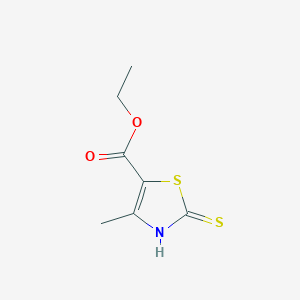
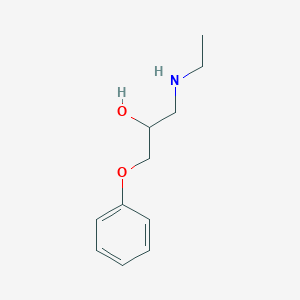



![Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3021078.png)
